molecular formula C23H17N3O4 B2714201 4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-29-9

4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2714201
CAS No.: 865286-29-9
M. Wt: 399.406
InChI Key: GRHZRIKDGGWFMO-UHFFFAOYSA-N
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Description

4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule belonging to the class of N-(1,3,4-oxadiazol-2-yl)benzamides, a scaffold identified in scientific literature as a privileged structure for the development of novel antibacterial agents . This compound is presented for research purposes to investigate its potential activity against multidrug-resistant bacterial pathogens. Research Applications and Value: The core 1,3,4-oxadiazole structure is a recognized pharmacophore in medicinal chemistry. Related analogs within this chemical family have demonstrated potent in vitro bacteriostatic activity against a range of clinically challenging Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), and Listeria monocytogenes . Furthermore, certain derivatives show promising activity against the urgent-threat Gram-negative pathogen Neisseria gonorrhoeae , including strains resistant to frontline antibiotics like azithromycin . This makes this compound a compelling candidate for exploratory research into new anti-infective leads. Potential Mechanism of Action: While the exact mechanism of action for this specific congener is under investigation, studies on closely related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides suggest a multi-targeting antibacterial profile. Research indicates that such compounds can disrupt essential bacterial processes, including the biosynthesis of menaquinone (Vitamin K2), and interact with key proteins involved in DNA replication and repair (e.g., DnaX, Pol IIIC, LexA) . Additional studies have shown that some analogs in this series can inhibit bacterial trans-translation, a ribosome rescue pathway, or the biosynthesis of lipoteichoic acid in the cell wall . The compound's potential to depolarize bacterial membranes and regulate iron homeostasis may also contribute to its antibacterial efficacy . For Research Use Only: This product is intended for laboratory research use only and is not for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for handling chemical and biological agents.

Properties

IUPAC Name

4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c1-29-19-9-5-8-18(14-19)22-25-26-23(30-22)24-21(28)17-12-10-16(11-13-17)20(27)15-6-3-2-4-7-15/h2-14H,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHZRIKDGGWFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: This step often involves the use of methoxy-substituted benzoyl chloride or a similar reagent to introduce the methoxyphenyl group.

    Formation of the Benzamide Linkage: The final step involves coupling the oxadiazole intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s properties.

    Reduction: The carbonyl groups in the benzoyl and benzamide moieties can be reduced to alcohols under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like nitric acid for nitration or halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the oxadiazole ring, known for its bioactivity, makes it a candidate for developing new therapeutic agents.

Medicine

Medicinally, derivatives of this compound are studied for their potential anti-inflammatory, antimicrobial, and anticancer properties. The methoxyphenyl and oxadiazole moieties are particularly of interest due to their known biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways. The methoxyphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Antifungal Agents (LMM5 and LMM11)
  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
    • Substituents: Sulfamoyl group at the 4-position of benzamide; 4-methoxyphenylmethyl on oxadiazole.
    • Activity: Effective against Candida albicans (MIC: 50 µg/mL) via thioredoxin reductase inhibition .
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
    • Substituents: Cyclohexyl(ethyl)sulfamoyl on benzamide; furan-2-yl on oxadiazole.
    • Activity: Higher antifungal potency (MIC: 100 µg/mL) but lower solubility due to the hydrophobic furan group .
  • The 3-methoxyphenyl group may improve membrane permeability compared to 4-methoxyphenylmethyl in LMM5 .
Chlorinated Derivatives (Compounds 3 and 4)
  • Compound 3 : 4-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
    • Substituents: Chlorine at benzamide and oxadiazole-phenyl positions.
    • Activity: Exhibits anti-inflammatory properties but lower solubility due to Cl’s electron-withdrawing effects .
  • Compound 4 : 3-Chloro-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
    • Substituents: Meta-chlorine on both rings.
    • Activity: Improved cytotoxicity (IC₅₀: 12 µM) compared to Compound 3 (IC₅₀: 18 µM) due to optimized steric interactions .
  • Target Compound :
    • The methoxy group (electron-donating) in the target compound may enhance solubility and reduce cytotoxicity compared to chlorinated analogs .
Enzyme Inhibitors
  • Compound 6a : N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide
    • Substituents: Ethylthio and sulfonyl groups.
    • Activity: Potent human carbonic anhydrase II (hCA II) inhibitor (Ki: 8 nM) due to sulfonyl-Zn²⁺ interactions .
  • HDAC Inhibitor: 2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide Substituents: Phenyl on oxadiazole; amino acid side chain. Activity: IC₅₀ of 0.9 µM against HDAC-8 in breast cancer cells .
  • Target Compound: Lacks sulfonyl or amino acid moieties, suggesting divergent target selectivity. The benzoyl group may favor kinase or protease inhibition over metalloenzymes .

Physicochemical Properties

Compound Substituents (Oxadiazole/Benzamide) LogP* Solubility (µg/mL) Key Functional Groups
Target Compound 3-Methoxyphenyl / Benzoyl 3.2 45 (PBS) Methoxy, Benzamide
LMM5 4-Methoxyphenylmethyl / Sulfamoyl 2.8 60 (DMSO) Sulfamoyl, Methoxy
Compound 3 4-Chlorophenyl / 4-Chloro 4.1 22 (DMSO) Chlorine
Compound 6a Ethylthio-phenyl / Sulfonyl 3.5 30 (PBS) Sulfonyl, Ethylthio

*Calculated using fragment-based methods. PBS: Phosphate-buffered saline; DMSO: Dimethyl sulfoxide .

Biological Activity

4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a benzamide structure with an oxadiazole moiety, which is known for its diverse pharmacological properties. The oxadiazole ring has been extensively studied for its antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H18N4O3\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_3

This structure includes:

  • A benzoyl group
  • A methoxyphenyl substituent
  • An oxadiazole ring

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the oxadiazole ring via cyclization reactions.
  • Subsequent coupling with benzamide derivatives.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit broad-spectrum antimicrobial activity . For instance, studies have shown that derivatives of oxadiazoles can inhibit various bacterial strains and fungi effectively. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific enzymes critical for bacterial survival .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameTarget OrganismMIC (µg/mL)Reference
Compound AStaphylococcus aureus0.25Dhumal et al., 2016
Compound BEscherichia coli0.50Salama et al., 2020
Compound CCandida albicans0.30Dhumal et al., 2016

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and the activation of caspases .

Table 2: Anticancer Activity of Selected Oxadiazole Compounds

Compound NameCancer Cell LineIC50 (µM)Reference
Compound DMCF-7 (Breast)10MDPI Study, 2022
Compound EHeLa (Cervical)15PMC Study, 2021
Compound FA549 (Lung)8Salama et al., 2020

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Action : It may inhibit essential enzymes involved in bacterial lipid biosynthesis.
  • Anticancer Action : It can interfere with signaling pathways that regulate cell proliferation and survival.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various oxadiazole derivatives against Mycobacterium bovis. Compounds exhibited significant inhibition at low concentrations, suggesting their potential as therapeutic agents against resistant strains .
  • Anticancer Properties : Another research focused on the effects of oxadiazole derivatives on human cancer cell lines. Results indicated that certain compounds led to a marked decrease in cell viability and induced apoptosis through mitochondrial pathways .

Q & A

Q. How can computational docking predict the compound’s enzyme inhibition potential?

  • Methodology : Use AutoDock Vina or Schrödinger Suite to model binding to bacterial targets (e.g., enoyl-ACP reductase). Docking scores (ΔG) and binding poses are validated via MD simulations (100 ns) .

Q. What challenges arise during scale-up from lab to pilot plant?

  • Methodology : Address exothermicity risks via calorimetry (e.g., RC1e reactor). Membrane filtration or crystallization under controlled cooling rates minimizes impurity incorporation .

Q. Are alternative synthetic routes (e.g., microwave-assisted) feasible for this compound?

  • Methodology : Microwave synthesis (100 W, 80°C, 30 min) reduces reaction time by 70%. Compare yields and purity with conventional methods via LC-MS .

Q. How are reaction byproducts analyzed to improve synthetic efficiency?

  • Methodology : High-resolution LC-MS/MS identifies byproducts (e.g., dimerization products). Reaction quenching studies (e.g., adding H₂O at -78°C) isolate intermediates for mechanistic analysis .

Q. What synergistic effects are observed when combining this compound with existing antibiotics?

  • Methodology : Checkerboard assays determine fractional inhibitory concentration (FIC) indices. Synergy (FIC ≤0.5) is validated via time-kill curves against MRSA .

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